molecular formula C15H11Cl2NO3 B2895289 2-Oxo-2-phenylethyl 2-amino-3,5-dichlorobenzenecarboxylate CAS No. 748158-74-9

2-Oxo-2-phenylethyl 2-amino-3,5-dichlorobenzenecarboxylate

Cat. No.: B2895289
CAS No.: 748158-74-9
M. Wt: 324.16
InChI Key: PWLIKKANXWJIOO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 2-amino-3,5-dichlorobenzenecarboxylate typically involves the esterification of 2-amino-3,5-dichlorobenzoic acid with 2-oxo-2-phenylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 2-amino-3,5-dichlorobenzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Oxo-2-phenylethyl 2-amino-3,5-dichlorobenzenecarboxylate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential lead compound for drug development, particularly in the field of anti-inflammatory and anticancer research.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 2-amino-3,5-dichlorobenzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-phenylethyl benzoate
  • 2-Oxo-2-phenylethyl 4-amino-3,5-dichlorobenzenecarboxylate
  • 2-Oxo-2-phenylethyl 2-amino-4,6-dichlorobenzenecarboxylate

Uniqueness

2-Oxo-2-phenylethyl 2-amino-3,5-dichlorobenzenecarboxylate is unique due to the presence of both amino and dichloro substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various research applications .

Properties

IUPAC Name

phenacyl 2-amino-3,5-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c16-10-6-11(14(18)12(17)7-10)15(20)21-8-13(19)9-4-2-1-3-5-9/h1-7H,8,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLIKKANXWJIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=C(C(=CC(=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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